molecular formula C8H11NO3Se B14416394 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate CAS No. 84755-53-3

2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate

Cat. No.: B14416394
CAS No.: 84755-53-3
M. Wt: 248.15 g/mol
InChI Key: ZGRRGNQAPAJAPZ-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate is an organic compound that belongs to the class of selenazoles Selenazoles are heterocyclic compounds containing selenium, which is known for its unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate typically involves the reaction of 4-methyl-2-oxo-2,3-dihydro-1,3-selenazole with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, can vary depending on the specific synthetic route used.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the compound into selenol derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include selenoxide derivatives, selenol derivatives, and various substituted selenazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl acetate include other selenazole derivatives and heterocyclic compounds containing selenium, such as:

  • 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl alcohol
  • 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl chloride
  • 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-selenazol-5-yl)ethyl amine

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. Its acetate group provides additional reactivity and potential for further functionalization, making it a versatile compound for various applications.

Properties

CAS No.

84755-53-3

Molecular Formula

C8H11NO3Se

Molecular Weight

248.15 g/mol

IUPAC Name

2-(4-methyl-2-oxo-3H-1,3-selenazol-5-yl)ethyl acetate

InChI

InChI=1S/C8H11NO3Se/c1-5-7(13-8(11)9-5)3-4-12-6(2)10/h3-4H2,1-2H3,(H,9,11)

InChI Key

ZGRRGNQAPAJAPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C([Se]C(=O)N1)CCOC(=O)C

Origin of Product

United States

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